

Application Notes and Protocols for Molecular Docking of Anilinoquinazoline Derivatives with EGFR

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Compound of Interest

Compound Name: *Anilinoquinazoline*

Cat. No.: *B1252766*

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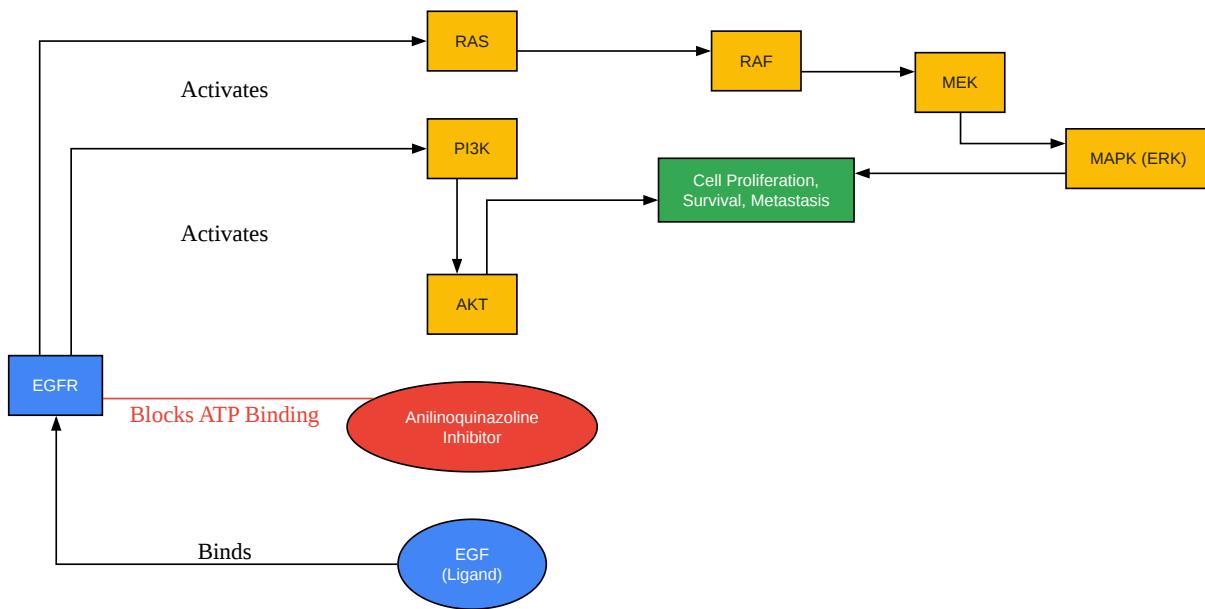
Abstract

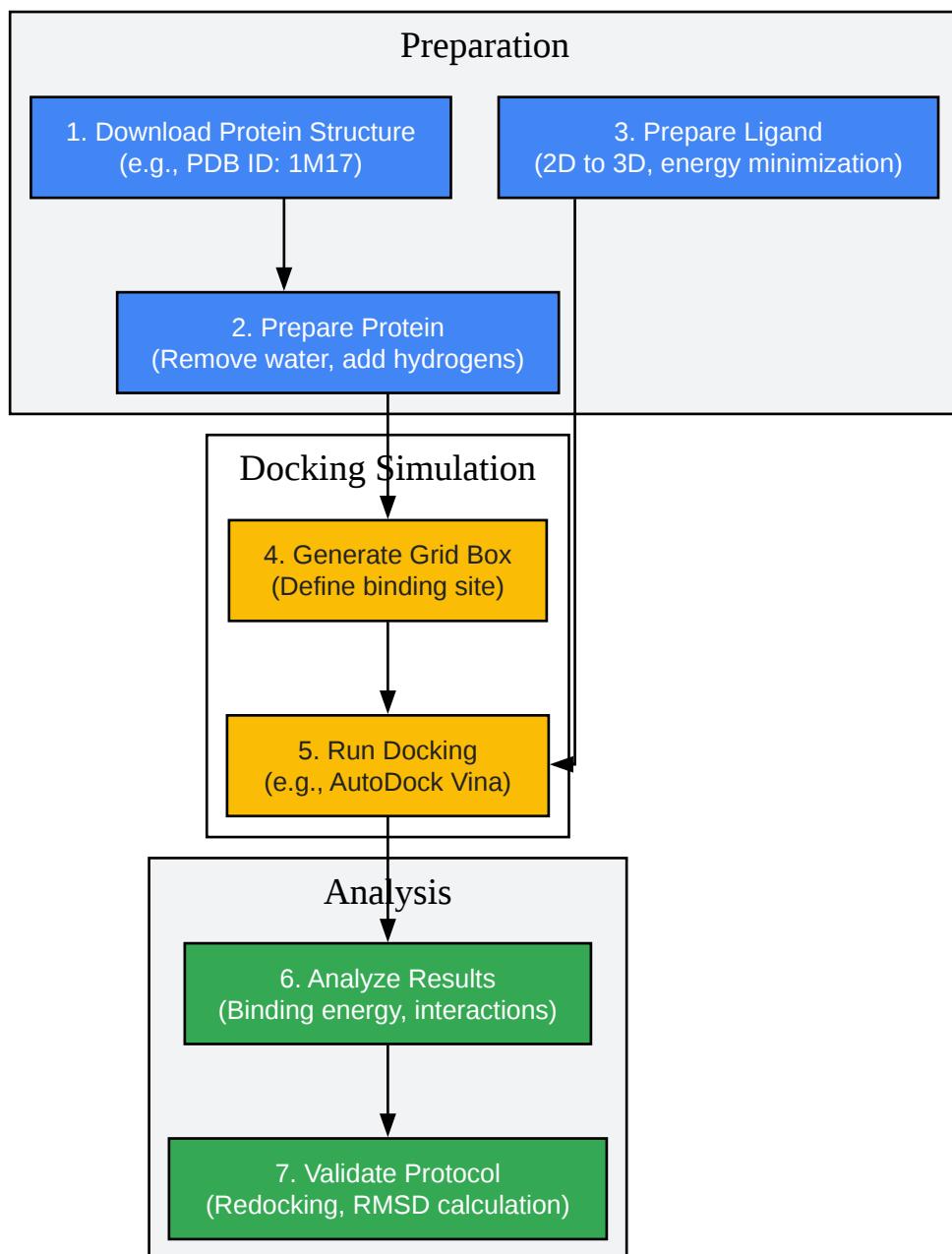
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.^{[1][2]} Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for anticancer therapies.^{[3][4]} **Anilinoquinazoline** derivatives, such as Gefitinib and Erlotinib, are a class of small-molecule tyrosine kinase inhibitors (TKIs) that have been successfully developed to target the ATP-binding site of the EGFR kinase domain.^{[5][6]} These inhibitors compete with ATP, thereby preventing EGFR autophosphorylation and blocking downstream signaling pathways that drive tumor growth.^{[1][5]}

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a target protein. It is an indispensable tool in modern drug discovery for virtual screening of compound libraries and for understanding structure-activity relationships to guide lead optimization. This document provides a detailed protocol for performing molecular docking of **anilinoquinazoline** derivatives with the EGFR kinase domain.

EGFR Signaling Pathway and Inhibition by Anilinoquinazolines

EGFR activation, initiated by the binding of ligands like EGF, leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.^[5] This triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and metastasis.^[1] **Anilinoquinazoline**-based inhibitors function by competitively binding to the ATP pocket of the EGFR kinase domain, thereby preventing its activation and the subsequent downstream signaling events.^{[1][5]}





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